
CID 16218927
Descripción general
Descripción
. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of adenosine 2’,5’-diphosphate sodium salt involves the phosphorylation of adenosine. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the 2’,5’-diphosphate derivative.
Industrial Production Methods
In an industrial setting, the production of adenosine 2’,5’-diphosphate sodium salt may involve large-scale phosphorylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 2’,5’-diphosphate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine 2’,5’-diphosphate.
Reduction: Reduction reactions can convert the compound back to adenosine.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of adenosine, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other nucleotides and nucleoside analogs.
Biology: The compound is used in studies related to cellular energy metabolism and signal transduction pathways.
Medicine: It has potential therapeutic applications in the treatment of diseases related to energy metabolism and cellular signaling.
Industry: The compound is used in the production of various biochemical reagents and diagnostic kits.
Mecanismo De Acción
The mechanism of action of adenosine 2’,5’-diphosphate sodium salt involves its interaction with specific enzymes and receptors in the body. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby influencing various biochemical pathways. It can also bind to adenosine receptors, modulating cellular signaling and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 3’,5’-diphosphate: Another phosphorylated derivative of adenosine with different biological activities.
Adenosine monophosphate: A simpler phosphorylated derivative with distinct roles in cellular metabolism.
Adenosine triphosphate: A highly phosphorylated derivative that serves as a primary energy carrier in cells.
Uniqueness
Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific phosphorylation pattern, which imparts distinct biochemical properties and applications compared to other adenosine derivatives. Its ability to participate in specific enzymatic reactions and signaling pathways makes it a valuable compound in various research and industrial applications.
Propiedades
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUPSOOFQPMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910694 | |
| Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108347-94-0 | |
| Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


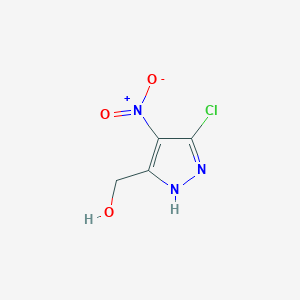
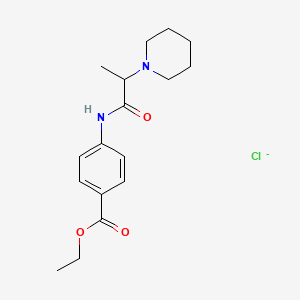


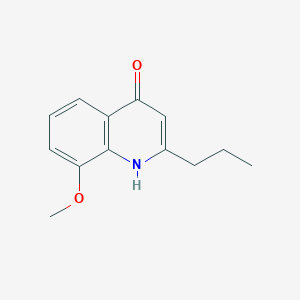
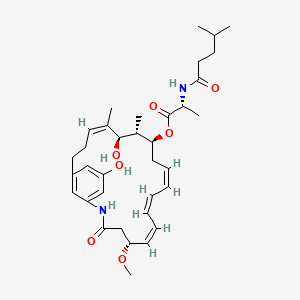


![1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one](/img/structure/B3363922.png)
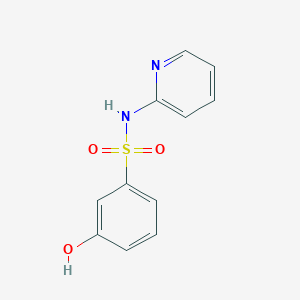
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;trihydrate](/img/structure/B3363933.png)
![4-(5-Isobutyl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B3363934.png)
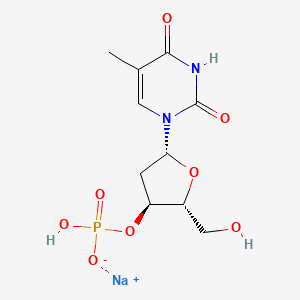
![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane](/img/structure/B3363956.png)
